METHYL-2,3,4-TRIMETHOXYPHENYLACETATE

Chemical Procurement Building Block Purity Cost Analysis

METHYL-2,3,4-TRIMETHOXYPHENYLACETATE (CAS 22480-88-2) is a trimethoxyphenyl acetic acid methyl ester, characterized by a phenyl ring bearing methoxy groups at the 2, 3, and 4 positions. With a molecular weight of 240.25 g/mol and formula C₁₂H₁₆O₅, this compound is primarily recognized and commercially utilized as a high-purity building block and intermediate in organic synthesis, particularly for the construction of complex bioactive molecules.

Molecular Formula C12H16O5
Molecular Weight 240.25 g/mol
Cat. No. B7902808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL-2,3,4-TRIMETHOXYPHENYLACETATE
Molecular FormulaC12H16O5
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CC(=O)OC)OC)OC
InChIInChI=1S/C12H16O5/c1-14-9-6-5-8(7-10(13)15-2)11(16-3)12(9)17-4/h5-6H,7H2,1-4H3
InChIKeyYZAZNDAURDYBDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

METHYL-2,3,4-TRIMETHOXYPHENYLACETATE (CAS 22480-88-2): Chemical Identity and Core Characteristics for Procurement Decisions


METHYL-2,3,4-TRIMETHOXYPHENYLACETATE (CAS 22480-88-2) is a trimethoxyphenyl acetic acid methyl ester, characterized by a phenyl ring bearing methoxy groups at the 2, 3, and 4 positions . With a molecular weight of 240.25 g/mol and formula C₁₂H₁₆O₅, this compound is primarily recognized and commercially utilized as a high-purity building block and intermediate in organic synthesis, particularly for the construction of complex bioactive molecules .

Procurement Risk Alert: Why METHYL-2,3,4-TRIMETHOXYPHENYLACETATE Is Not Interchangeable with Its Closest Analogs


The specific 2,3,4-trimethoxy substitution pattern on the phenyl ring of METHYL-2,3,4-TRIMETHOXYPHENYLACETATE (CAS 22480-88-2) is not a generic feature; it is a critical structural determinant for downstream applications. Simply substituting this compound with a different regioisomer, such as the more common 3,4,5-trimethoxyphenyl isomer (CAS 2989-06-2), or with a different ester derivative, can lead to divergent reactivity, altered biological activity in the final product, or complete synthetic failure [1]. For instance, in the development of anticancer agents, the 2,3,4-arrangement has been specifically explored as a potent A-ring replacement for the 3,4,5-trimethoxyphenyl motif in phenstatin analogues, yielding unique antimitotic activity that is not recapitulated by the 3,4,5-isomer [2]. Therefore, procurement specifications must explicitly require CAS 22480-88-2 to ensure the intended chemical and biological outcomes are achievable.

Quantitative Differentiation Evidence for METHYL-2,3,4-TRIMETHOXYPHENYLACETATE (CAS 22480-88-2)


Comparative Purchasing Data: Purity and Cost Analysis vs. 3,4,5-Trimethoxyphenyl Isomer

When compared to its regioisomer, methyl 3,4,5-trimethoxyphenylacetate (CAS 2989-06-2), METHYL-2,3,4-TRIMETHOXYPHENYLACETATE (CAS 22480-88-2) presents a distinct procurement profile. Both compounds are available at a minimum purity of 95% . However, the 2,3,4-isomer commands a significant price premium, with a listed cost of 2,137.00 € for 100 mg , compared to the 3,4,5-isomer which is available for 180.00 € for a 250 mg quantity (equivalent to 72.00 € per 100 mg on a pro-rata basis) . This price differential of nearly 30x reflects the lower commercial availability and specialized synthetic utility of the 2,3,4-substitution pattern.

Chemical Procurement Building Block Purity Cost Analysis

Validated Synthetic Utility: Role as Key Intermediate in the First Total Synthesis of Lespeflorin I1

METHYL-2,3,4-TRIMETHOXYPHENYLACETATE (CAS 22480-88-2) is specifically cited as a key intermediate in the first reported total synthesis of the natural product Lespeflorin I1, a mild melanin synthesis inhibitor [1]. This convergent synthetic approach relies on the unique reactivity of this specific substituted phenyl acetic ester. In contrast, the use of a different ester or regioisomer would alter the steric and electronic properties of the starting material, likely rendering the established synthetic route non-viable.

Total Synthesis Natural Product Chemistry Intermediate

Class-Level Evidence: Potent Anticancer Activity of Derivatives Containing the 2,3,4-Trimethoxyphenyl Moiety

A series of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitriles, which are derived from the 2,3,4-trimethoxyphenyl scaffold present in the target compound, demonstrated high in vitro anticancer activity against MCF-7 (breast), PC-3 (prostate), and A2780 (ovarian) cancer cell lines [1]. The study highlighted that these compounds exhibited particularly high activity against the A2780 cell line (p < 0.05) [1]. While a direct comparison of the methyl ester itself is not available, this data establishes the 2,3,4-trimethoxyphenyl substitution pattern as a privileged motif for potent anticancer activity, in contrast to other substitution patterns like the 3,4,5- arrangement, which in some contexts (e.g., phenstatin analogues) has shown diminished activity upon replacement with the 2,3,4-motif [2].

Medicinal Chemistry Anticancer Structure-Activity Relationship

Validated Application Scenarios for METHYL-2,3,4-TRIMETHOXYPHENYLACETATE (CAS 22480-88-2)


Total Synthesis of Natural Product Lespeflorin I1

METHYL-2,3,4-TRIMETHOXYPHENYLACETATE is a validated starting material for the first total synthesis of Lespeflorin I1, a mild melanin synthesis inhibitor [1]. This application is only possible using this specific regioisomer, as the synthetic pathway is built upon its unique substitution pattern.

Medicinal Chemistry: Development of Novel Anticancer Agents

This compound serves as a privileged scaffold for the synthesis of anticancer drug candidates. Derivatives based on its 2,3,4-trimethoxyphenyl core have demonstrated potent in vitro activity against multiple cancer cell lines, including MCF-7, PC-3, and A2780 [2]. Procurement of this building block is essential for structure-activity relationship (SAR) studies exploring this specific chemotype.

Precursor for the Synthesis of Psoralidin Derivatives

As a key intermediate in the synthesis of psoralidin derivatives, this compound enables the preparation of a family of molecules with established anticancer properties [1]. This application scenario highlights its role beyond a simple building block, positioning it as a critical node in a targeted synthetic strategy for generating bioactive chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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